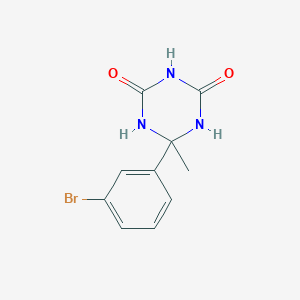
6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione is a chemical compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a bromophenyl group and a methyl group attached to a triazinane ring. Triazinane derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione typically involves the reaction of 3-bromobenzylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the triazinane ring. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the triazinane ring can lead to the formation of partially or fully reduced triazinane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazinane derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include oxides or hydroxylated derivatives of the original compound.
Reduction Reactions: Products include partially or fully reduced triazinane derivatives.
Aplicaciones Científicas De Investigación
6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agriculture: It is explored as a potential agrochemical for pest control and plant growth regulation.
Materials Science: The compound is studied for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Pathways Involved: The compound can affect various biochemical pathways, including those related to cell signaling, apoptosis, and oxidative stress. Its bromophenyl group can enhance its binding affinity to specific targets, leading to increased biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione: Similar in structure but with the bromine atom at the para position.
6-(3-Chlorophenyl)-6-methyl-1,3,5-triazinane-2,4-dione: Similar in structure but with a chlorine atom instead of bromine.
6-(3-Bromophenyl)-6-ethyl-1,3,5-triazinane-2,4-dione: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
6-(3-Bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione is unique due to the specific positioning of the bromophenyl and methyl groups on the triazinane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
917806-19-0 |
|---|---|
Fórmula molecular |
C10H10BrN3O2 |
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
6-(3-bromophenyl)-6-methyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C10H10BrN3O2/c1-10(6-3-2-4-7(11)5-6)13-8(15)12-9(16)14-10/h2-5H,1H3,(H3,12,13,14,15,16) |
Clave InChI |
DISQMAJNMLYAAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC(=O)NC(=O)N1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


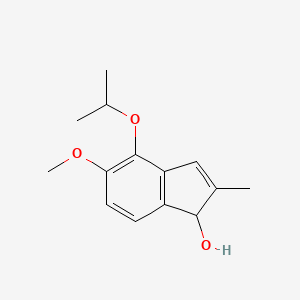
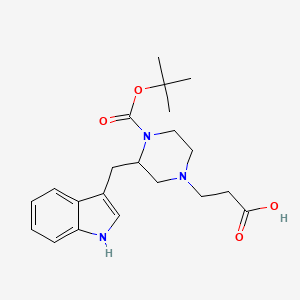
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)


![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)

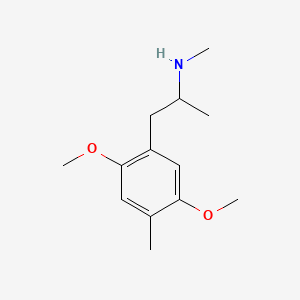

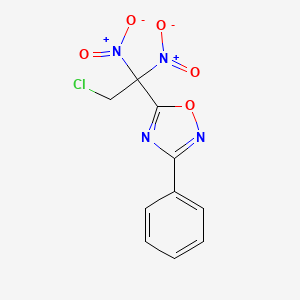
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
